molecular formula C26H20FN5O2 B2943419 N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide CAS No. 1111016-47-7

N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide

货号: B2943419
CAS 编号: 1111016-47-7
分子量: 453.477
InChI 键: XESXCBSHSTXGQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring:

  • A 1,2,4-oxadiazole ring substituted with a 3-fluorophenyl group.
  • A 1H-imidazole core linked via a methylene bridge to a para-substituted phenyl ring.
  • A 2-phenylacetamide moiety at the terminal position.

属性

IUPAC Name

N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O2/c27-21-8-4-7-20(14-21)25-30-26(34-31-25)23-16-32(17-28-23)15-19-9-11-22(12-10-19)29-24(33)13-18-5-2-1-3-6-18/h1-12,14,16-17H,13,15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESXCBSHSTXGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide, also referred to as P700-3092, is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for P700-3092 is C19H14FN5O2C_{19}H_{14}FN_{5}O_{2}. The compound features a complex structure that includes an imidazole ring and an oxadiazole moiety, which are known for their biological relevance.

Structural Representation

PropertyValue
IUPAC Name2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N-phenylacetamide
Molecular Weight337.34 g/mol
SMILESO=C(Cn1cnc(-c2noc(-c3cccc(F)c3)n2)c1)Nc1ccccc1
InChI KeyMDL Number (MFCD)

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to P700-3092 have been shown to exhibit significant cytotoxicity against various cancer cell lines. The presence of the oxadiazole ring contributes to this activity by interacting with cellular targets involved in cancer progression.

The proposed mechanism of action for P700-3092 involves the inhibition of key enzymes and growth factors associated with tumor growth. Specifically, it has been observed to inhibit telomerase and topoisomerase activities, which are crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl and imidazole rings can significantly affect biological activity. For example:

  • Fluorine Substitution: The introduction of fluorine at specific positions enhances lipophilicity and bioavailability.
  • Imidazole Variants: Alterations in the imidazole structure can lead to increased potency against cancer cells.

Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a similar scaffold to P700-3092 exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study emphasized the importance of the oxadiazole moiety in mediating these effects .

Study 2: Enzyme Inhibition

Research exploring the enzyme inhibition profile of P700-3092 revealed that it acts as a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory processes and cancer progression. This inhibition was linked to reduced cell migration and invasion capabilities in vitro .

Study 3: Pharmacokinetics

Pharmacokinetic studies indicated that P700-3092 has favorable absorption characteristics with a moderate half-life, suggesting its potential for further development as a therapeutic agent .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity
Enzyme InhibitionInhibition of 5-LO
PharmacokineticsModerate absorption

相似化合物的比较

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several analogs described in the literature. Key comparisons are outlined below:

Oxadiazole-Imidazole-Acetamide Derivatives

Compound 130 (from ):
  • Structure : N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide.
  • Key Differences :
    • Replaces the imidazole-methylphenyl bridge with a urea linker.
    • Lacks the 2-phenylacetamide terminal group.
Compound 9a–9e (from ):
  • Core Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(aryl-thiazol-5-yl)acetamide.
  • Key Differences :
    • Substitutes oxadiazole with triazole and benzodiazole rings.
    • Terminal thiazole group instead of phenylacetamide.
  • Synthesis & Stability : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 65–78% purity. The target compound’s synthesis route (unreported in evidence) likely differs due to oxadiazole formation challenges .

Fluorophenyl-Imidazole Derivatives

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide ():
  • Key Differences :
    • Contains a pyridyl group instead of phenylacetamide.
    • Features a methylsulfinyl substituent on the imidazole ring.
  • Structural Insights : Crystallographic data (CCDC 772101) reveal planar geometry, with hydrogen bonding between sulfinyl oxygen and water molecules. This contrasts with the target compound’s likely hydrophobic interactions due to its unsubstituted phenyl groups .
N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide ():
  • Key Differences :
    • Methoxyethyl and methylsulfanyl substituents enhance solubility compared to the target compound’s methylene bridge.
    • Propionamide tail vs. phenylacetamide.
  • Activity: No biological data provided, but the methoxyethyl group may improve pharmacokinetics .

Data Tables

Table 2: In Silico Binding Energies ()

Compound Target Protein Binding Energy (kcal/mol)
Compound 130 SARS-CoV-2 main protease -9.2
Compound 128 SARS-CoV-2 main protease -8.7
Target Compound Not tested N/A

Research Findings and Implications

Synthetic Challenges : Oxadiazole formation typically requires harsh conditions (e.g., nitrile oxide cycloaddition), whereas triazole derivatives () are synthesized under milder CuAAC conditions .

Binding Affinity : The absence of urea or thiazole moieties in the target compound may limit its interaction with polar active sites, as seen in Compound 130’s superior docking scores .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。